molecular formula C24H22O11 B1264476 4',4''-Dimethylepigallocatechin gallate CAS No. 298700-58-0

4',4''-Dimethylepigallocatechin gallate

Cat. No.: B1264476
CAS No.: 298700-58-0
M. Wt: 486.4 g/mol
InChI Key: HFWSXNDMKGHKRD-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate), also known as 4', 4''-di-O-methyl-egcg or 4', 4''-di-O-methyl-epigallocatechin-3-gallate, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is considered to be a practically insoluble (in water) and relatively neutral molecule. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) has been detected in multiple biofluids, such as urine and blood. Within the cell, 4'-methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is primarily located in the membrane (predicted from logP).

Properties

CAS No.

298700-58-0

Molecular Formula

C24H22O11

Molecular Weight

486.4 g/mol

IUPAC Name

[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate

InChI

InChI=1S/C24H22O11/c1-32-22-15(27)3-10(4-16(22)28)21-20(9-13-14(26)7-12(25)8-19(13)34-21)35-24(31)11-5-17(29)23(33-2)18(30)6-11/h3-8,20-21,25-30H,9H2,1-2H3/t20-,21-/m1/s1

InChI Key

HFWSXNDMKGHKRD-NHCUHLMSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O

SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O

Synonyms

4',4''-di-O-methyl-EGCG
4',4''-di-O-methyl-epigallocatechin-3-gallate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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